Cas no 86119-58-6 (4-Bromo-2-phenyl-1H-imidazole)

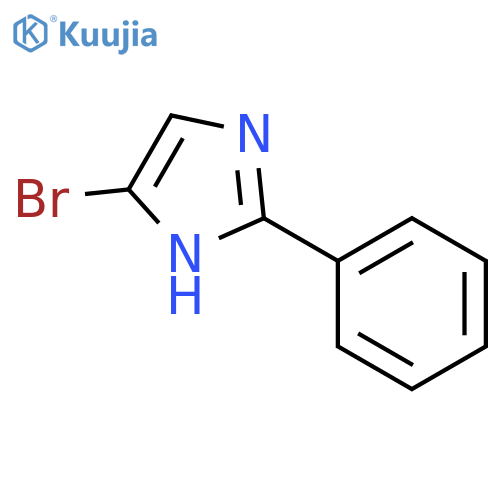

4-Bromo-2-phenyl-1H-imidazole structure

商品名:4-Bromo-2-phenyl-1H-imidazole

CAS番号:86119-58-6

MF:C9H7BrN2

メガワット:223.069280862808

MDL:MFCD09842484

CID:1074925

PubChem ID:13047426

4-Bromo-2-phenyl-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-phenyl-1H-imidazole

- 4-Bromo-2-phenyl-1H-imidazole

- MFCD09842484

- CS-0006720

- A905500

- SY087024

- AKOS002657982

- 86119-58-6

- LS-05112

- SCHEMBL1954237

- SCHEMBL16090411

- D72456

- 1H-imidazole, 4-bromo-2-phenyl-

- ALBB-016437

-

- MDL: MFCD09842484

- インチ: InChI=1S/C9H7BrN2/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12)

- InChIKey: IXVCTTCVYGDFSO-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=NC=C(Br)N2

計算された属性

- せいみつぶんしりょう: 221.97926g/mol

- どういたいしつりょう: 221.97926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 28.7Ų

4-Bromo-2-phenyl-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB409788-500 mg |

4-Bromo-2-phenyl-1H-imidazole; 95% |

86119-58-6 | 500mg |

€272.40 | 2023-06-16 | ||

| Chemenu | CM186848-1g |

4-Bromo-2-phenyl-1H-imidazole |

86119-58-6 | 95+% | 1g |

$1558 | 2021-08-05 | |

| Chemenu | CM186848-1g |

4-Bromo-2-phenyl-1H-imidazole |

86119-58-6 | 95%+ | 1g |

$*** | 2023-05-29 | |

| TRC | B283960-1000mg |

4-Bromo-2-phenyl-1H-imidazole |

86119-58-6 | 1g |

$ 745.00 | 2022-06-07 | ||

| abcr | AB409788-5 g |

4-Bromo-2-phenyl-1H-imidazole; 95% |

86119-58-6 | 5g |

€907.00 | 2023-06-16 | ||

| eNovation Chemicals LLC | D777105-5g |

4-Bromo-2-phenyl-1H-imidazole |

86119-58-6 | 95% | 5g |

$670 | 2024-07-20 | |

| Alichem | A069002992-1g |

5-Bromo-2-phenyl-1H-imidazole |

86119-58-6 | 95% | 1g |

$890.00 | 2023-08-31 | |

| eNovation Chemicals LLC | D777105-5g |

4-Bromo-2-phenyl-1H-imidazole |

86119-58-6 | 95% | 5g |

$670 | 2025-02-27 | |

| abcr | AB409788-1 g |

4-Bromo-2-phenyl-1H-imidazole; 95% |

86119-58-6 | 1g |

€322.50 | 2023-06-16 | ||

| Cooke Chemical | BD0926848-1g |

5-Bromo-2-phenyl-1H-imidazole |

86119-58-6 | 95+% | 1g |

RMB 980.00 | 2025-02-21 |

4-Bromo-2-phenyl-1H-imidazole 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

86119-58-6 (4-Bromo-2-phenyl-1H-imidazole) 関連製品

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 61389-26-2(Lignoceric Acid-d4)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Amadis Chemical Company Limited

(CAS:86119-58-6)4-Bromo-2-phenyl-1H-imidazole

清らかである:99%

はかる:5g

価格 ($):546.0